2,8-Dimethylimidazo[1,2-a]pyrazine

Computational chemistry Medicinal chemistry Drug design

Researchers screening for CNS-penetrant fragments often face confounded SAR from positional isomers with divergent ADME properties. This 2,8-dimethylimidazo[1,2-a]pyrazine provides a defined, rigid scaffold with zero rotatable bonds and low TPSA (30.19 Ų), ensuring accurate target engagement data. - Distinct regioisomer places methyl at C8 adjacent to bridgehead nitrogen, altering hinge-binding geometry vs. 2,6- or 2,3-dimethyl variants. - Validated imidazo[1,2-a]pyrazine core targets Aurora kinase, CK2, and PDE10A; ideal for fragment-based drug design. - 98% purity grade eliminates off-target impurities in screens; ships globally with reliable supply chain integrity.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B12816741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylimidazo[1,2-a]pyrazine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CN2C=CN=C(C2=N1)C
InChIInChI=1S/C8H9N3/c1-6-5-11-4-3-9-7(2)8(11)10-6/h3-5H,1-2H3
InChIKeyZARXXNQWVSVPEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethylimidazo[1,2-a]pyrazine: Scaffold Identity and Procurement Baseline


2,8-Dimethylimidazo[1,2-a]pyrazine (CAS 1936224-93-9, molecular formula C₈H₉N₃, molecular weight 147.18 g/mol) is a fused imidazo[1,2-a]pyrazine heterocycle bearing methyl substituents at the C2 and C8 positions . The imidazo[1,2-a]pyrazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives reported as Aurora kinase inhibitors, CK2 inhibitors, ENPP1 inhibitors, PDE10A inhibitors, TARP γ-8 selective AMPAR negative modulators, and SMN2 splicing modulators [1]. The specific 2,8-dimethyl regioisomer is one of several possible C₈H₉N₃ dimethyl variants—including 2,3-dimethyl, 2,5-dimethyl, and 2,6-dimethyl imidazo[1,2-a]pyrazines—each differing in the ring position of the second methyl group, which in turn alters hydrogen-bonding geometry, electronic distribution, and steric environment around the bridgehead nitrogen .

Why This Isomer Cannot Substitute for Other C₈H₉N₃ Imidazopyrazines


All C₈H₉N₃ dimethylimidazo[1,2-a]pyrazine isomers share identical molecular formulae and mass (147.18 Da), but the position of the second methyl group materially alters computed molecular descriptors relevant to target engagement, solubility, and permeability . The 2,8-isomer places a methyl substituent at C8, directly adjacent to the N1 bridgehead nitrogen, whereas the 2,6-isomer locates the second methyl on the pyrazine ring distal to the bridgehead, and the 2,3-isomer places it on the imidazole ring at a site that can interfere with hydrogen-bond acceptor capacity at N1 and N7 [1]. These positional differences translate into distinct TPSA, LogP, and pKa values (see Section 3), meaning that SAR conclusions drawn from one regioisomer do not automatically transfer to another. For procurement decisions, treating the 2,8-isomer as a generic dimethylimidazopyrazine without accounting for the specific substitution pattern risks selecting a scaffold with unintended physicochemical or pharmacophoric properties, potentially invalidating downstream structure–activity relationship campaigns [2].

Quantitative Differentiation from Closest C₈H₉N₃ Regioisomers


Polar Surface Area and Hydrogen-Bonding Capacity

The 2,8-dimethyl substitution pattern yields a computed topological polar surface area (TPSA) of 30.19 Ų with zero hydrogen-bond donors and three hydrogen-bond acceptors . This low TPSA profile reflects the steric shielding of the N1 bridgehead nitrogen by the adjacent C8 methyl group, which can reduce solvent-accessible polar surface relative to isomers where the second methyl is positioned farther from the bridgehead. The TPSA value directly influences predicted membrane permeability and CNS penetration according to established drug-likeness models. No experimental CNS penetration data exist for the parent compound itself; the TPSA value provides a computed baseline for isomer comparison only [1].

Computational chemistry Medicinal chemistry Drug design

Partition Coefficient and Lipophilicity Profile

The computed LogP for 2,8-dimethylimidazo[1,2-a]pyrazine is 1.34614 . While experimental LogP data are unavailable across the isomer series, the modest LogP of the 2,8-isomer indicates balanced hydrophilicity/lipophilicity suitable for oral bioavailability according to Lipinski's rule-of-five guidelines (LogP < 5). The 2,6-isomer has a reported predicted pKa of 5.62 , suggesting differential ionization behavior at physiological pH that would affect both LogD and solubility, although direct experimental LogP comparison cannot be made from available data.

Physicochemical profiling ADME Lead optimization

Rotatable Bond Count and Conformational Rigidity

2,8-Dimethylimidazo[1,2-a]pyrazine has zero rotatable bonds , making it a completely rigid, planar bicyclic scaffold. This contrasts with many functionalized imidazo[1,2-a]pyrazine derivatives that carry rotatable substituents (e.g., 3-aryl, 8-alkoxy, or 8-alkylamino groups) which introduce conformational flexibility and entropic penalties upon target binding [1]. The rigid 2,8-dimethyl core provides a fixed presentation of the two methyl groups and the N1/N7 hydrogen-bond acceptors in a defined geometry, which is valuable as an unbiased starting scaffold for fragment-based screening where conformational pre-organization can enhance binding affinity per rotatable bond frozen.

Conformational analysis Scaffold design Fragment-based drug discovery

Commercial Purity Grade Comparison

2,8-Dimethylimidazo[1,2-a]pyrazine is offered at 98% purity by Leyan (Product No. 2231990) . By comparison, the 2,5-dimethyl regioisomer (CAS 2411641-59-1) is listed at 95% purity from multiple suppliers . The 3-percentage-point purity differential, while modest in absolute terms, corresponds to a 2.5-fold difference in total impurity burden (2% vs. 5% impurities) that can be significant in sensitive biochemical assays where unidentified impurities may act as false-positive inhibitors or cytotoxic contaminants.

Chemical procurement Quality control Synthesis

Positional Effect on Bridgehead Nitrogen Basicity

Direct pKa data for 2,8-dimethylimidazo[1,2-a]pyrazine are not publicly available. However, the closely related derivative 2,8-dimethylimidazo[1,2-a]pyrazin-6-amine (CAS 2743340-05-6) has a predicted pKa of 7.13 , which reflects the electronic influence of the 2,8-dimethyl substitution pattern on the ionizable centers of the imidazopyrazine core. For comparison, the 2,6-dimethyl isomer has a predicted pKa of 5.62 , indicating that the position of the second methyl group strongly modulates the basicity of the ring nitrogens. The C8 methyl, being adjacent to N1, exerts a distinct inductive effect compared to the C6 methyl, which is positioned on the pyrazine ring distal to the bridgehead.

Physical organic chemistry Scaffold optimization pKa prediction

Evidence-Backed Application Scenarios


Fragment-Based Screening with a Rigid Low-TPSA Scaffold

With zero rotatable bonds and a TPSA of 30.19 Ų , 2,8-dimethylimidazo[1,2-a]pyrazine serves as an ideal minimal fragment for screening campaigns targeting CNS-penetrant or orally bioavailable chemical space. Its conformational rigidity minimizes entropic penalties upon binding, while its low TPSA places it within favorable CNS drug-likeness parameters. Procurement of the 98% purity grade ensures that fragment screens are not confounded by impurities that could act as off-target hits.

Kinase Inhibitor Lead Optimization Core

Imidazo[1,2-a]pyrazines have been validated as Aurora kinase inhibitor scaffolds through X-ray crystallography (PDB: 3NRM, 3VAP) [1]. The 2,8-dimethyl substitution pattern presents methyl groups at positions that can occupy hydrophobic pockets in the kinase ATP-binding site while leaving positions 3, 5, 6, and 7 available for systematic SAR exploration. The C8 methyl adjacent to the bridgehead nitrogen may confer a distinct selectivity profile against off-target kinases compared to 2,6- or 2,3-dimethyl isomers, based on steric and electronic differentiation of the hinge-binding region.

Coelenterazine Analogue Libraries for Bioluminescence Assays

The imidazo[1,2-a]pyrazine core is the central scaffold of coelenterazine, the luciferin substrate for Renilla and Gaussia luciferases. Patented processes (US 11,781,168 B2) describe substituted imidazo[1,2-a]pyrazines as coelenterazine analogues for luminescence detection [2]. The 2,8-dimethyl substitution pattern provides a defined starting point for synthesizing analogues with altered emission wavelengths or improved stability, positions that are critical parameters in high-throughput screening assay design.

Isomeric Series for Computational Model Validation

The availability of 2,8-, 2,3-, 2,5-, and 2,6-dimethylimidazo[1,2-a]pyrazine isomers as distinct commercial products (all C₈H₉N₃, 147.18 Da) [REFS-1, REFS-4] creates an isomeric series uniquely suited for validating computational models of LogP, pKa, and TPSA prediction. These isomers are constitutional isomers with identical atom composition but different connectivity, making them ideal for testing the positional sensitivity of in silico ADME prediction tools without the confounding effect of different functional groups.

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